

Preliminary Toxicity Studies of Sinococuline: A Technical Guide

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Compound of Interest

Compound Name: Sinococuline

Cat. No.: B217805

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This technical guide provides a comprehensive overview of the preliminary toxicity studies conducted on **Sinococuline**, a bioactive alkaloid isolated from *Cocculus hirsutus*. The information is intended for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental protocols, and visual representations of workflows and potential mechanisms. It is important to note that while some data exists for isolated **Sinococuline**, a significant portion of the available safety information is derived from studies on an aqueous extract of *Cocculus hirsutus* (AQCH), for which **Sinococuline** serves as a key bioactive marker.

Acute Toxicity

Acute toxicity studies are designed to determine the potential adverse effects of a substance after a single high-dose exposure. For the aqueous extract of *Cocculus hirsutus*, an acute oral toxicity study was conducted in mice.

Data Presentation

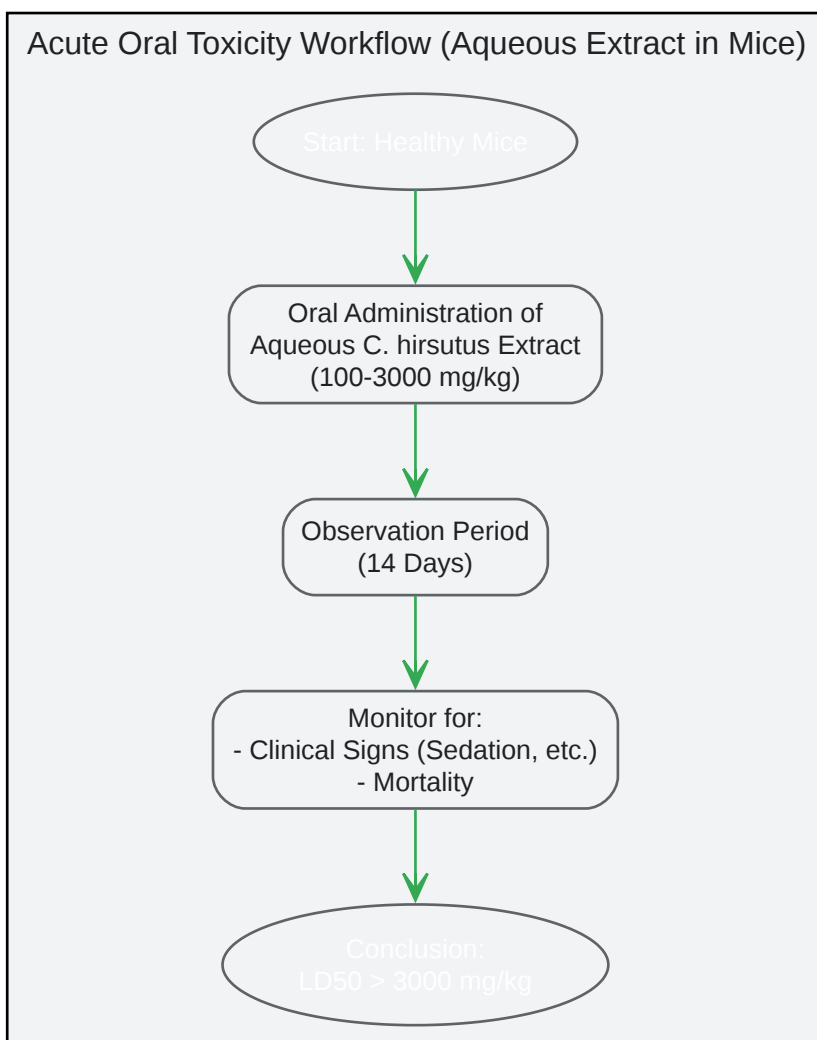
Substance	Test Species	Route of Administration	LD50	Observed Effects	Reference
Aqueous Extract of <i>Cocculus hirsutus</i> Aerial Parts	Mice	Oral	> 3000 mg/kg	Sedative effects, increased urination and defecation. No mortality observed up to 14 days post-administration.	[1] [2] [3] [4] [5]

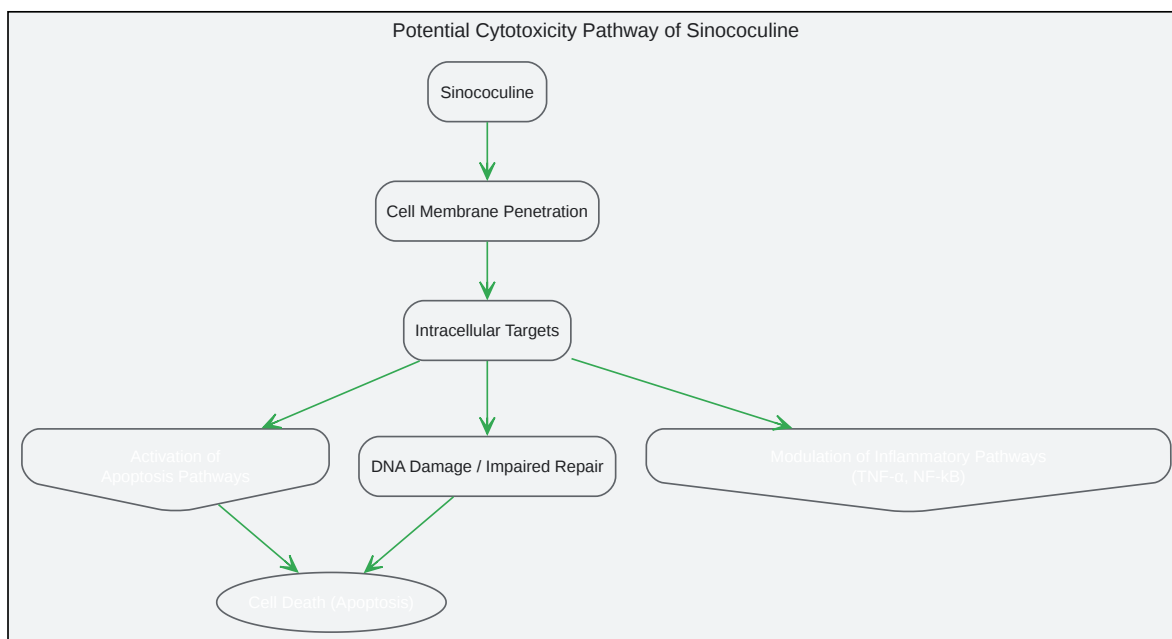
Experimental Protocols

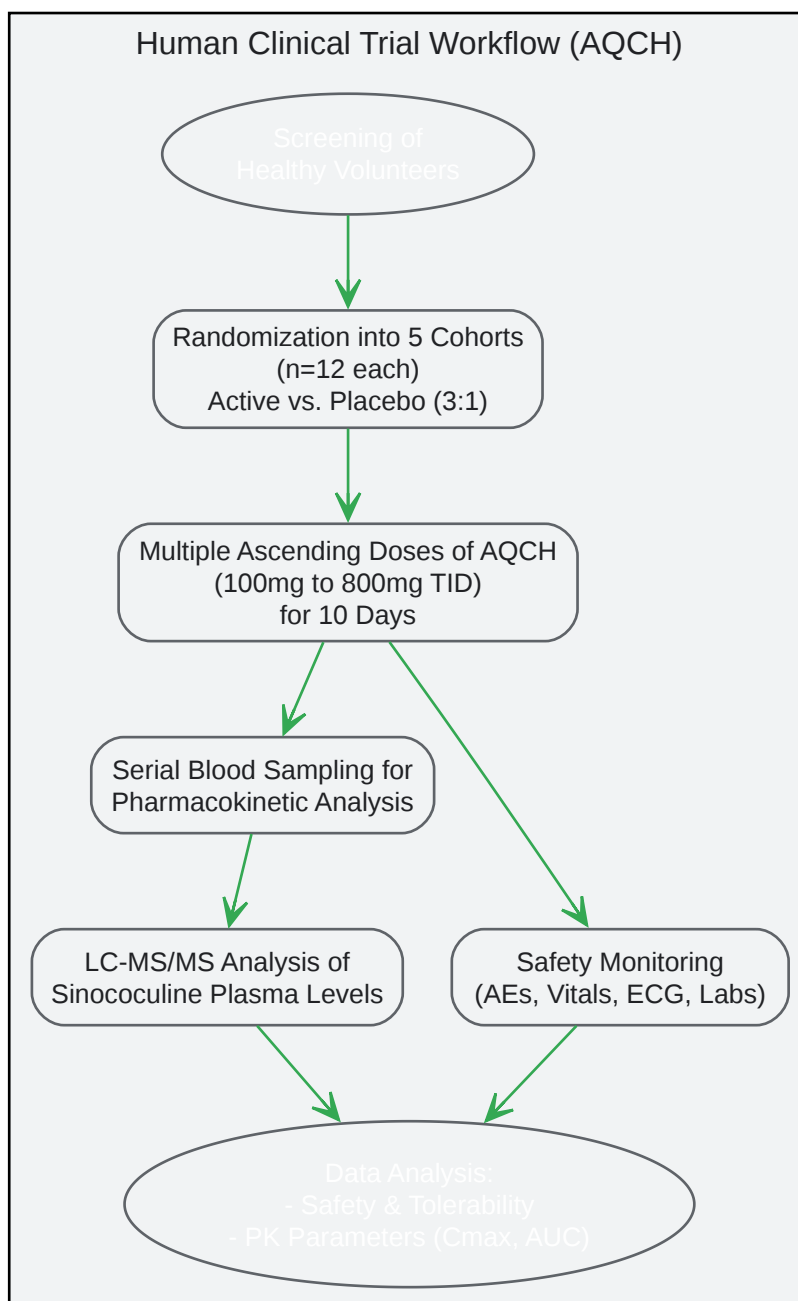
Acute Oral Toxicity Study of *Cocculus hirsutus* Aqueous Extract

- Test System: Mice.
- Test Substance: Aqueous extract of the aerial parts of *Cocculus hirsutus*.
- Route of Administration: Oral (p.o.).
- Dose Levels: Multiple dose ranges from 100 mg/kg to 3000 mg/kg were administered.
- Observation Period: Animals were observed for 14 days following administration.
- Parameters Observed: Clinical signs of toxicity (e.g., sedative effects, changes in urination and defecation) and mortality were recorded.

Visualization







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References

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